3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrazolyl group with dimethoxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the reaction of 3-chloropyridine with dimethoxymethylchloromethane under controlled conditions to introduce the dimethoxymethyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of reagents. Continuous flow chemistry and other advanced techniques might be employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it suitable for the development of new drugs targeting specific diseases.
Industry: In industry, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-5-dimethoxymethyl-pyridine
2-Chloro-3-(dimethoxymethyl)-5-methylpyridine
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine
2,5-Dichloro-3-(dimethoxymethyl)pyridine
Uniqueness: 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group and pyrazolyl moiety, which are not present in the listed similar compounds
Properties
IUPAC Name |
3-chloro-2-[5-(dimethoxymethyl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-20-11(21-2)9-3-4-18-19(9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHJGLTCRUVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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